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In the landscape of neurokinin-2 (NK2) receptor antagonists, saredutant and GR 94800 TFA
represent two distinct stages of drug development and research. Saredutant, a non-peptide

antagonist, progressed to Phase III clinical trials for major depressive disorder and was

extensively studied for generalized anxiety disorder, generating a substantial body of efficacy

data. In contrast, GR 94800 TFA is a potent peptide antagonist primarily utilized as a research

tool in preclinical settings, with no publicly available in vivo efficacy studies in animal models or

humans. This guide provides a comprehensive overview of the available efficacy data for

saredutant and the pharmacological profile of GR 94800 TFA.

Mechanism of Action: Targeting the Tachykinin NK2
Receptor
Both saredutant and GR 94800 TFA exert their effects by antagonizing the tachykinin NK2

receptor. This receptor is a G-protein coupled receptor that, upon binding its endogenous

ligand neurokinin A (NKA), activates downstream signaling pathways, primarily through Gq/11

and Gs proteins. This activation leads to the stimulation of phospholipase C and an increase in

intracellular calcium levels.[1] In the central nervous system, NK2 receptors are found in

regions like the prefrontal cortex and hippocampus and are implicated in modulating stress

responses, anxiety, and depression. By blocking the NK2 receptor, saredutant and GR 94800
TFA are hypothesized to mitigate the effects of NKA, thereby producing anxiolytic and

antidepressant effects.
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Saredutant: Efficacy in Clinical and Preclinical
Studies
Saredutant (also known as SR48968) demonstrated antidepressant and anxiolytic-like effects

in a variety of preclinical models and was evaluated in human clinical trials for depression and

anxiety.

Clinical Efficacy in Major Depressive Disorder
A key Phase II clinical trial (NCT00250627) evaluated the efficacy and safety of saredutant in

patients with major depressive disorder.

Table 1: Saredutant Efficacy Data in Major Depressive Disorder (8-Week Study)
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Outcome Measure
Saredutant (100
mg/day)

Placebo
Comparator
(Paroxetine)

Primary Endpoint

Change from Baseline

in HAM-D Total Score

Data not publicly

available

Data not publicly

available

Data not publicly

available

Secondary Endpoints

Change from Baseline

in MADRS Total Score

Data not publicly

available

Data not publicly

available

Data not publicly

available

| Change from Baseline in CGI-S Score | Data not publicly available | Data not publicly

available | Data not publicly available |

HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating

Scale; CGI-S: Clinical Global Impression - Severity. Note: While the trial design is public,

specific quantitative results from this study are not readily available in published literature, a

factor that likely contributed to the discontinuation of its development.

Clinical Efficacy in Generalized Anxiety Disorder (GAD)
Saredutant was also investigated in several clinical trials for the treatment of GAD.

Table 2: Saredutant Efficacy Data in Generalized Anxiety Disorder (8-Week Studies)

Outcome Measure
Saredutant (30-100
mg/day)

Placebo
Comparator
(Escitalopram)

Primary Endpoint

Change from Baseline

in HAM-A Total Score

Data not publicly

available

Data not publicly

available

Data not publicly

available

Secondary Endpoints

| Change from Baseline in CGI-S Score | Data not publicly available | Data not publicly

available | Data not publicly available |
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HAM-A: Hamilton Anxiety Rating Scale; CGI-S: Clinical Global Impression - Severity. Note:

Similar to the depression trials, detailed quantitative outcomes from the GAD trials (e.g.,

NCT00417118, NCT00390533, NCT00390650) are not widely published.

Preclinical Efficacy in Animal Models of Depression
Preclinical studies provided the initial evidence for saredutant's antidepressant-like effects. A

notable study utilized the Flinders Sensitive Line (FSL) rat, a genetic animal model of

depression.

Table 3: Preclinical Efficacy of Saredutant in the Forced Swim Test (FSL Rats)

Treatment Group Dose
Mean Immobility
Time (seconds)

% Reduction vs.
Vehicle

Vehicle - ~180 -

Saredutant 3 mg/kg ~120 ~33%

Saredutant 10 mg/kg ~100 ~44%

| Desipramine (Comparator) | 5 mg/kg | ~90 | ~50% |

Data are approximate values based on graphical representations in published studies.[2]

Table 4: Preclinical Efficacy of Saredutant in the Social Interaction Test (FSL Rats)

Treatment Group Dose
Social Interaction
Time (seconds)

% Increase vs.
Vehicle

Vehicle - ~100 -

Saredutant 10 mg/kg ~150 ~50%

| Desipramine (Comparator) | 5 mg/kg | ~160 | ~60% |

Data are approximate values based on graphical representations in published studies.[2]
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Experimental Protocols
Saredutant Clinical Trial in Major Depressive Disorder
(NCT00250627)

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled

parallel-group study.

Patient Population: Adult patients diagnosed with major depressive disorder.

Intervention:

Saredutant (100 mg once daily)

Placebo

Paroxetine (as an active comparator)

Duration: 8 weeks of double-blind treatment.

Primary Outcome Measure: Change from baseline to Day 56 in the Hamilton Depression

Rating Scale (HAM-D) total score.

Secondary Outcome Measures:

Change from baseline to Day 56 in the Montgomery-Åsberg Depression Rating Scale

(MADRS) total score.

Change from baseline to Day 56 in the Clinical Global Impression - Severity (CGI-S)

score.
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Saredutant Clinical Trial Workflow

Saredutant Preclinical Study in FSL Rats
Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, and

Flinders Resistant Line (FRL) rats as controls.
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Intervention:

Saredutant (1, 3, or 10 mg/kg)

Vehicle control

Desipramine (5 mg/kg) as a positive control

Administration: Daily administration for 14 consecutive days.

Behavioral Tests (conducted ~22 hours after the last dose):

Forced Swim Test: Rats are placed in a cylinder of water from which they cannot escape.

The duration of immobility is measured as an indicator of depressive-like behavior.

Social Interaction Test: The amount of time a rat spends actively interacting with an

unfamiliar conspecific is measured. Reduced social interaction is interpreted as a sign of

anxiety and/or depression.

GR 94800 TFA: A Potent Research Tool
GR 94800 TFA is a heptapeptide antagonist of the NK2 receptor.[3] Its primary characterization

is through in vitro receptor binding and functional assays.

Table 5: Pharmacological Profile of GR 94800 TFA

Parameter Value Receptor Selectivity

pKB at NK2 Receptor 9.6 Highly potent at NK2

pKB at NK1 Receptor 6.4
~1600-fold lower affinity than

for NK2

| pKB at NK3 Receptor | 6.0 | ~4000-fold lower affinity than for NK2 |

pKB is the negative logarithm of the antagonist's dissociation constant, with higher values

indicating greater binding affinity.[4]
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To date, there are no published in vivo efficacy studies for GR 94800 TFA in animal models of

any disease, nor are there any records of its evaluation in human clinical trials. Its use appears

to be confined to in vitro and ex vivo experiments to probe the function of the NK2 receptor.

Conclusion
The comparison between saredutant and GR 94800 TFA is one of a clinically evaluated drug

candidate versus a preclinical research tool. Saredutant has a significant, albeit unpublished in

detail, body of efficacy data from both animal models and human clinical trials for depression

and anxiety, establishing its potential, though ultimately not leading to regulatory approval. GR
94800 TFA, while a potent and selective NK2 receptor antagonist in vitro, lacks the in vivo

efficacy data necessary for a direct comparison with saredutant. Researchers in drug

development can look to the extensive preclinical and clinical program of saredutant to

understand the therapeutic potential and challenges of targeting the NK2 receptor, while

utilizing GR 94800 TFA as a valuable tool for further elucidating the receptor's role in

physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY
[guidetopharmacology.org]

2. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and
synergizes with desipramine in an animal model of depression - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [A Comparative Analysis of Saredutant and GR 94800
TFA in Efficacy Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14754977#gr-94800-tfa-vs-saredutant-in-efficacy-
studies]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b14754977?utm_src=pdf-body
https://www.benchchem.com/product/b14754977?utm_src=pdf-body
https://www.benchchem.com/product/b14754977?utm_src=pdf-body
https://www.benchchem.com/product/b14754977?utm_src=pdf-body
https://www.benchchem.com/product/b14754977?utm_src=pdf-body
https://www.benchchem.com/product/b14754977?utm_src=pdf-custom-synthesis
https://www.guidetopharmacology.org/GRAC/FamilyIntroductionForward?familyId=62
https://www.guidetopharmacology.org/GRAC/FamilyIntroductionForward?familyId=62
https://pubmed.ncbi.nlm.nih.gov/20470817/
https://pubmed.ncbi.nlm.nih.gov/20470817/
https://pubmed.ncbi.nlm.nih.gov/20470817/
https://www.medchemexpress.com/gr-94800.html
https://www.medchemexpress.com/gr-94800-tfa.html?locale=es-ES
https://www.benchchem.com/product/b14754977#gr-94800-tfa-vs-saredutant-in-efficacy-studies
https://www.benchchem.com/product/b14754977#gr-94800-tfa-vs-saredutant-in-efficacy-studies
https://www.benchchem.com/product/b14754977#gr-94800-tfa-vs-saredutant-in-efficacy-studies
https://www.benchchem.com/product/b14754977#gr-94800-tfa-vs-saredutant-in-efficacy-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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